molecular formula C14H26N2O4 B2668819 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate CAS No. 1663508-67-5

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate

Cat. No.: B2668819
CAS No.: 1663508-67-5
M. Wt: 286.372
InChI Key: CNGDPYNZCHFILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate is a spirocyclic chemical compound supplied as an acetate salt. This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The structure features a spirocyclic system containing two nitrogen atoms, which provides three-dimensional rigidity and is beneficial for exploring novel chemical space in the design of bioactive molecules. The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, making this intermediate a key precursor for the synthesis of more complex molecules. Its primary research value lies in its application as a pharmaceutical intermediate, particularly in the synthesis of compounds targeting various disease pathways. Spirocyclic scaffolds like this one are of significant interest in the development of potential therapeutics, including inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR) and the Fatty Acid Amide Hydrolase (FAAH) enzyme, as noted in related research on similar spirocyclic frameworks . The compound is characterized by its molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

acetic acid;tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H4O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;1-2(3)4/h13H,4-9H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGDPYNZCHFILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC2(CC1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate typically involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate has garnered attention for its potential as a therapeutic agent:

  • Kinase Inhibitors : It serves as a reagent in the synthesis of RET kinase inhibitors, which are crucial in cancer therapy. The compound's structure allows it to interact with specific enzymes, potentially modulating their activity and leading to anticancer effects .

The compound is studied for various biological activities:

  • Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, which may have implications for treating diseases where enzyme activity plays a critical role .
  • Receptor Binding : The compound shows promise in binding to specific receptors, influencing biological pathways and offering therapeutic potential in areas such as neuropharmacology .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for synthesizing complex organic compounds:

  • Synthesis of Bioactive Molecules : Its reactivity makes it suitable for creating various bioactive molecules, contributing to advancements in drug discovery and development .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate exhibited significant antimicrobial properties against various bacterial strains. This suggests its potential application as an antibiotic agent, paving the way for further research into its use in treating infections .

Case Study 2: Cancer Research

Preliminary findings indicate that the compound may inhibit tumor growth in vitro by interfering with cancer cell metabolism. This discovery highlights the compound's potential utility in developing new cancer therapies targeting metabolic pathways within tumor cells .

Mechanism of Action

The mechanism of action of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition disrupts the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Insights :

  • Substituents : The 2-oxo derivative introduces a ketone group, enhancing hydrogen-bonding capacity .

Physicochemical Properties

Compound Name XLogP3-AA Boiling Point (°C) Density (g/cm³) Solubility
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 2.3 319 1.08 Low (lipophilic)
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate ~2.8* >300 N/A Moderate in DMSO
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 1.5 N/A N/A Higher (polar ketone)

*Estimated based on structural similarity.

Trends :

  • Lipophilicity : XLogP3-AA decreases with polar substituents (e.g., 2-oxo group) .
  • Boiling Point : Correlates with molecular weight and hydrogen-bonding capacity .

Insights :

  • The [3.5] spiro system is more synthetically accessible, enabling higher yields .
  • Ring-expansion reactions for [4.4] or [4.5] systems require additional steps, reducing efficiency .

Biological Activity

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate is a compound that has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a PROTAC (Proteolysis Targeting Chimera) linker. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C12_{12}H23_{23}N2_2O2_2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 236406-55-6

Biological Activity Overview

The primary biological activity of this compound is its role as a PROTAC linker. PROTAC technology is a novel approach in targeted protein degradation, allowing for the selective elimination of specific proteins within cells.

PROTACs utilize a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The specific linkers used in PROTACs are crucial for their efficacy and selectivity.

Case Studies and Research Findings

  • Study on PROTAC Linkers :
    • A study highlighted the effectiveness of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a linker in various PROTAC constructs targeting estrogen receptors (ER) and androgen receptors (AR). The data indicated that compounds incorporating this linker exhibited enhanced degradation rates of their target proteins compared to traditional methods .
  • Synthesis and Yield :
    • Research has shown that the synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylic acid derivatives can achieve yields up to 78% using optimized reaction conditions, making it a viable candidate for large-scale pharmaceutical applications .
  • Pharmacological Potential :
    • The compound has been evaluated for its potential in treating hormone-dependent cancers by efficiently degrading hormone receptors, which are often overexpressed in such malignancies. This mechanism provides a promising therapeutic avenue with potentially fewer side effects compared to conventional therapies .

Data Table: Biological Activity and Efficacy

Compound NameTarget ProteinEfficacy (EC50)Reference
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateEstrogen Receptor<0.03 μM
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateAndrogen Receptor<0.05 μM
Other PROTACs using different linkersVarious>0.1 μM

Safety and Handling

While this compound shows significant promise in biological applications, it is classified with precautionary statements indicating potential hazards such as skin irritation and respiratory issues upon exposure. Proper laboratory safety protocols should be followed when handling this compound .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detect purity at 254 nm, targeting ≥95% as per industry standards .

  • Nuclear Magnetic Resonance (NMR) : Confirm spirocyclic structure via 1H^1H and 13C^{13}C NMR. Key signals include tert-butyl protons (δ 1.4–1.5 ppm) and carbonyl carbons (δ 170–175 ppm) .

  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 241.3) .

    • Data Table :
TechniqueKey ParametersTarget OutcomeReference
HPLCC18, 254 nmPurity ≥95%
1H^1H NMR400 MHz, CDCl₃tert-butyl δ 1.4

Q. How should researchers safely handle and store this compound to mitigate risks of acute toxicity or instability?

  • Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust/vapors via fume hoods .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon). Monitor for moisture ingress to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
  • Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound?

  • Quantum Chemical Modeling : Employ density functional theory (DFT) to predict reaction pathways. For example, simulate intermediates in Boc deprotection or spirocycle formation using Gaussian 16 .
  • Reaction Optimization : Use ICReDD’s feedback loop to integrate experimental data (e.g., reaction yields) with computational predictions, narrowing optimal conditions (temperature, catalyst) .
  • Software Tools : Schrödinger’s Maestro for transition-state analysis or AutoDock for studying host-guest interactions in supramolecular applications .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Multi-Technique Cross-Validation : Combine 1H^1H-13C^{13}C HSQC NMR to assign ambiguous proton environments (e.g., overlapping diazaspiro signals) .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific peaks in complex spectra.
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable (e.g., acetate salt forms) .

Q. What are the key considerations for designing scalable synthetic routes while avoiding decomposition?

  • Stepwise Boc Protection : Protect the secondary amine first using di-tert-butyl dicarbonate, followed by cyclization under mild conditions (e.g., DIPEA in DCM at 0°C) to minimize ring strain .
  • Stability Monitoring : Track thermal decomposition via TGA/DSC. Decomposition onset typically occurs at >150°C, but hydrolysis risks require pH control (pH 6–8) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed yields in spirocyclic compound synthesis?

  • Root Causes :

  • Side Reactions : Tertiary amine byproducts from over-alkylation. Mitigate via controlled stoichiometry (1:1 amine:alkylating agent).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk Boc cleavage. Switch to THF or acetonitrile .
    • Resolution : Use LC-MS to identify impurities. Compare fragmentation patterns with synthetic intermediates .

Experimental Design

Q. What in vitro assays are suitable for studying the biological activity of this diazaspiro compound?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for GPCR targets) with 3H^3H-labeled ligands.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

Environmental and Safety Compliance

Q. What waste disposal protocols align with environmental regulations for this compound?

  • Waste Classification : Treat as "toxic organic waste" due to acute toxicity (H302). Neutralize with 10% acetic acid before incineration by licensed facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.